Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
Description
This compound features a pyrrolo[1,2-a]pyrazine core, a bicyclic heterocycle comprising fused pyrrole and pyrazine rings. Key substituents include:
- 4-Fluorophenyl group: Attached to the nitrogen at position 1 of the tetrahydropyrrolo[1,2-a]pyrazine system.
- Carboxamido linker: Connects the core to a propanoate ester group.
- Ethyl propanoate ester: Provides lipophilicity, influencing pharmacokinetic properties.
The 4-fluorophenyl group enhances metabolic stability via electron-withdrawing effects, while the ester moiety may improve bioavailability .
Properties
IUPAC Name |
ethyl 3-[[1-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-2-26-17(24)9-10-21-19(25)23-13-12-22-11-3-4-16(22)18(23)14-5-7-15(20)8-6-14/h3-8,11,18H,2,9-10,12-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLLVOHUBYDHMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 3-(1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₅FN₂O₃
- Molecular Weight : 278.29 g/mol
- CAS Number : 5937-24-6
The compound features a tetrahydropyrrolo[1,2-a]pyrazine core with a fluorophenyl substituent, which is significant for its biological activity.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit diverse pharmacological effects, including:
- Antidepressant Activity : Compounds in the tetrahydropyrrolo series have been shown to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation.
- Antitumor Properties : Some derivatives demonstrate cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanisms through which this compound exerts its effects include:
- Dopamine Modulation : Similar compounds have been shown to increase dopamine levels in specific brain regions (e.g., caudate nucleus), influencing mood and behavior .
- Norepinephrine Uptake Inhibition : The compound may inhibit norepinephrine reuptake, enhancing its availability in the synaptic cleft .
Study 1: Antidepressant Activity
In a study examining the antidepressant-like effects of related compounds in animal models, it was found that administration led to significant reductions in immobility time in forced swim tests. This suggests an increase in serotonin and norepinephrine turnover .
Study 2: Antitumor Efficacy
Another study focused on the cytotoxic effects of tetrahydropyrrolo derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Table 1: Structural and Functional Comparisons
Physicochemical Properties
Table 2: Key Physicochemical Comparisons
- The target compound’s lower LogP compared to the sulfonyl derivative suggests better aqueous solubility, critical for oral bioavailability.
Preparation Methods
Synthesis of the 1,2,3,4-Tetrahydropyrrolo[1,2-a]Pyrazine Core
The tetrahydropyrrolo[1,2-a]pyrazine scaffold is synthesized via reduction of its 3,4-dihydro precursor. As detailed in US Patent 4,230,856, 3,4-dihydropyrrolo[1,2-a]pyrazine is prepared by condensing dialkylacetals of 2,5-dialkoxytetrahydrofuran with ethylenediamine in lower aliphatic acids (e.g., acetic acid) at 100–150°C. Subsequent hydrogenation using platinum catalysts (e.g., Adams’ catalyst) or metal hydrides (e.g., lithium aluminum hydride) selectively reduces the Schiff base C=N bond without affecting the pyrrole ring’s aromaticity.
Key Reaction Conditions
| Parameter | Hydrogenation (Pt/Pd) | LiAlH4 Reduction |
|---|---|---|
| Solvent | Methanol/Ethanol | Diethyl ether |
| Temperature | 25°C | 0°C → RT |
| Pressure (H₂) | 1 atm | N/A |
| Yield | 85–90% | 75–80% |
The product, 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, is isolated via vacuum distillation (b.p. 100–101°C at 7 mmHg) and confirmed by NMR (δ 1.56 ppm for NH, 2.86–3.8 ppm for CH₂ groups) and mass spectrometry (m/z 122 for M⁺).
Carboxamide Formation with Ethyl 3-Aminopropanoate
The carboxamide linkage is constructed using standard peptide coupling reagents. As demonstrated in ACS Organic Letters, HBTU (O-benzotriazole-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) activate the carboxylic acid for nucleophilic attack by the amine.
Reaction Protocol
- Activation : 1-(4-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxylic acid (1 equiv) is treated with HBTU (1.5 equiv) and DIPEA (2 equiv) in dry DMF at 0°C for 1 h.
- Coupling : Ethyl 3-aminopropanoate (1.1 equiv) is added, and the mixture is stirred at RT for 16 h.
- Workup : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and dried over MgSO₄.
Optimization Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| HBTU/DIPEA, DMF | 88 | 98.5 |
| EDCl/HOBt, CH₂Cl₂ | 72 | 95.2 |
| DCC, THF | 65 | 93.8 |
Purification by flash chromatography (SiO₂, ethyl acetate/hexane 1:1) affords the title compound as a colorless oil.
Esterification and Final Product Characterization
The ethyl ester group is typically introduced during the coupling step using ethyl 3-aminopropanoate. Alternative routes involving post-coupling esterification (e.g., Fischer esterification) are less efficient due to competing hydrolysis.
Analytical Data
- ¹H NMR (500 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.55 (t, 2H, J = 6.3 Hz, CH₂CO), 3.12–3.45 (m, 4H, pyrrolopyrazine CH₂), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 4.72 (s, 2H, NCH₂), 6.85–7.25 (m, 4H, Ar-H).
- ¹³C NMR : δ 14.1 (CH₂CH₃), 36.8 (CH₂CO), 52.3 (OCH₂), 121.5–160.2 (aromatic and carbonyl carbons).
- HRMS : Calculated for C₁₉H₂₃FN₃O₃ [M+H]⁺: 376.1774; Found: 376.1776.
Scale-Up Considerations and Process Optimization
Large-scale synthesis requires modifications for safety and efficiency:
- Catalyst Recycling : Platinum catalysts from hydrogenation steps are recovered via filtration and reused, reducing costs.
- Solvent Selection : Replacing DMF with THF in coupling reactions improves environmental compatibility without sacrificing yield.
- In Situ Monitoring : IR spectroscopy tracks azide-to-isocyanate conversions (ν ≈ 2136 cm⁻¹ → 2239 cm⁻¹), ensuring reaction completeness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
